

# alpha-Phenylaziridine-1-ethanol CAS number and chemical identifiers

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Compound of Interest

Compound Name: alpha-Phenylaziridine-1-ethanol

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## An In-Depth Technical Guide to α-Phenylaziridine-1-ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of  $\alpha$ -Phenylaziridine-1-ethanol, a substituted aziridine compound of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, synthesis, and key chemical properties, presented in a format tailored for researchers and professionals in drug development.

### **Chemical Identifiers and Properties**

α-Phenylaziridine-1-ethanol, systematically named 2-(aziridin-1-yl)-2-phenylethanol, is a chiral molecule with the chemical formula C<sub>10</sub>H<sub>13</sub>NO. The presence of the strained aziridine ring and a stereocenter makes it a valuable building block in asymmetric synthesis.

While some databases may present conflicting nomenclature, the structure corresponding to the "alpha" designation, where the phenyl and aziridinyl groups are attached to the same carbon of the ethanol backbone, is associated with CAS Number 2421-11-6. Another CAS number, 17918-11-5, is also associated with the name "alpha-phenylaziridine-1-ethanol" in some chemical catalogs, but detailed structural information for this entry is less consistently available. For the purposes of this guide, we will focus on the compound unambiguously identified by its structure and the CAS number 2421-11-6.



Table 1: Chemical Identifiers for α-Phenylaziridine-1-ethanol (CAS: 2421-11-6)

Identifier	Value
CAS Number	2421-11-6
IUPAC Name	2-(aziridin-1-yl)-2-phenylethanol
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO
Molecular Weight	163.22 g/mol
Canonical SMILES	C1CN1C(CO)C2=CC=CC2
InChl	InChl=1S/C10H13NO/c12-8-10(11-6-7-11)9-4- 2-1-3-5-9/h1-5,10,12H,6-8H2
InChlKey	AOFNHMQBIXEYOK-UHFFFAOYSA-N

### **Experimental Protocols**

The synthesis of  $\alpha$ -Phenylaziridine-1-ethanol typically involves the reaction of styrene oxide with aziridine or the reduction of a corresponding aziridinyl ketone. A detailed experimental protocol for a related precursor, 2-azido-1-phenylethanol, which can be a key intermediate for the synthesis of the title compound, is presented below. The conversion of the azide to the aziridine can be achieved through established methods such as a Staudinger reaction followed by intramolecular cyclization.

### Synthesis of 2-Azido-1-phenylethanol (Precursor)

#### Materials:

- Styrene oxide
- Sodium azide (NaN₃)
- Ammonium chloride (NH<sub>4</sub>Cl)
- Methanol (MeOH)



- Water (H<sub>2</sub>O)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

#### Procedure:

- To a solution of styrene oxide (1.0 eq) in a 1:1 mixture of methanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
- Stir the reaction mixture at room temperature for 24 hours.
- After completion of the reaction (monitored by TLC), extract the mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-azido-1-phenylethanol.

Table 2: Spectroscopic Data for 2-Azido-1-phenylethanol[1]

Data Type	Values
<sup>1</sup> H NMR (200 MHz, CDCl <sub>3</sub> )	δ 7.35 (m, 5H), 4.84 (dd, J = 8.0, 4.0 Hz, 1H), 3.52-3.35 (m, 2H), 2.49 (s, 1H)
<sup>13</sup> C NMR (50 MHz, CDCl₃)	δ 140.5, 128.6, 125.9, 73.3, 58.0
IR (KBr, cm <sup>-1</sup> )	3400 (O-H), 2103 (N₃)

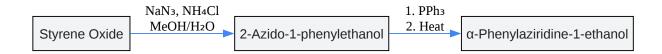


## Conversion of 2-Azido-1-phenylethanol to $\alpha$ -Phenylaziridine-1-ethanol

The reduction of the azide and subsequent cyclization to form the aziridine ring is a standard transformation in organic synthesis. A common method involves the use of triphenylphosphine (PPh<sub>3</sub>) in a Staudinger reaction, followed by heating to induce intramolecular cyclization.

## **Logical Relationships in Synthesis**

The synthesis of  $\alpha$ -Phenylaziridine-1-ethanol from styrene oxide can be visualized as a twostep process, highlighting the key transformations.



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Caption: Synthetic pathway from styrene oxide to  $\alpha$ -Phenylaziridine-1-ethanol.

### **Potential Applications and Signaling Pathways**

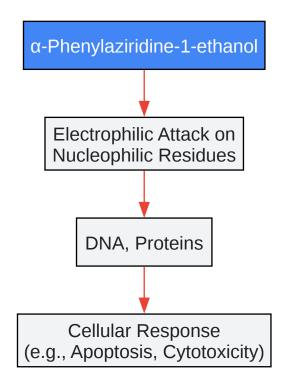
While specific biological activities and signaling pathway involvement for  $\alpha$ -Phenylaziridine-1-ethanol are not extensively documented in publicly available literature, the aziridine moiety is a known pharmacophore. Aziridines are present in several natural products and have been incorporated into various synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.

The high reactivity of the strained aziridine ring allows it to act as an electrophile, making it capable of alkylating nucleophilic residues in biological macromolecules such as DNA and proteins. This mechanism is the basis for the cytotoxic activity of many aziridine-containing anticancer agents.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by  $\alpha$ -Phenylaziridine-1-ethanol. Its structural similarity to other biologically active phenylethanolamines suggests potential for interaction with adrenergic or



other G-protein coupled receptors, though this remains speculative without experimental evidence.



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Caption: Postulated mechanism of action for aziridine-containing compounds.

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### References

- 1. minio.scielo.br [minio.scielo.br]
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